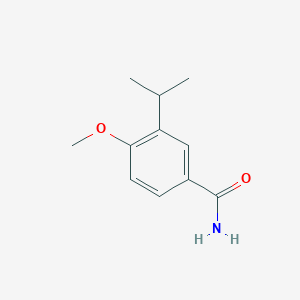
7-Hydrazinyl-1,3-dimethyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydrazinyl-1,3-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydrazinyl-1,3-dimethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine. One common method starts with the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, which then undergoes cyclization to produce the indazole core . Another approach involves the use of 2-hydroxylbenzaldehyde under similar conditions .
Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method involves the formation of an N–N bond in the presence of a suitable organometallic reagent and solvent, such as DMSO, under an oxygen atmosphere .
化学反応の分析
Types of Reactions: 7-Hydrazinyl-1,3-dimethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
作用機序
The mechanism of action of 7-Hydrazinyl-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
類似化合物との比較
1H-Indazole: The parent compound without the hydrazinyl and dimethyl substitutions.
2H-Indazole: Another tautomeric form of indazole.
5,7-Dimethyl-1H-indazole: Similar structure but lacks the hydrazinyl group.
Uniqueness: 7-Hydrazinyl-1,3-dimethyl-1H-indazole stands out due to its specific substitutions, which confer unique chemical and biological properties. The hydrazinyl group enhances its reactivity and potential for forming hydrogen bonds, while the dimethyl groups increase its stability and lipophilicity .
特性
分子式 |
C9H12N4 |
|---|---|
分子量 |
176.22 g/mol |
IUPAC名 |
(1,3-dimethylindazol-7-yl)hydrazine |
InChI |
InChI=1S/C9H12N4/c1-6-7-4-3-5-8(11-10)9(7)13(2)12-6/h3-5,11H,10H2,1-2H3 |
InChIキー |
JWQKXUTZBXQNCA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C=CC=C2NN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione](/img/structure/B13125951.png)


![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)









![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)
